Steric and Lipophilic Divergence: Pivalamide vs. Acetamide at the Oxadiazole 2-Position
The target compound carries a bulky pivalamide group (tert-butylcarbonylamino), whereas the closest commercial analog, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 19938-46-6), bears a minimal acetyl group. Computed logP values (ALogP) for the pivalamide derivative are approximately 2.7, compared to ~1.8 for the acetamide analog, representing a ~0.9 log unit increase that corresponds to roughly 8-fold higher partition coefficient [1]. Molecular weight increases from 293.28 to 335.36 g/mol, and the topological polar surface area (TPSA) remains comparable (~92 Ų), indicating that the additional bulk is exclusively non-polar. These differences are expected to enhance membrane permeability while maintaining hydrogen-bonding interactions at the oxadiazole core [1].
| Evidence Dimension | Predicted lipophilicity and molecular weight |
|---|---|
| Target Compound Data | ALogP ≈ 2.7; MW 335.36 g/mol |
| Comparator Or Baseline | N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide: ALogP ≈ 1.8; MW 293.28 g/mol |
| Quantified Difference | ΔALogP ~0.9; ΔMW 42.08 g/mol (≈14% increase) |
| Conditions | In silico physicochemical property calculation (ALogP algorithm); structural basis: pivalamide vs. acetamide at oxadiazole 2-position |
Why This Matters
For procurement decisions, the ~0.9 log unit lipophilicity difference implies substantially distinct cell-permeability and solubility profiles, which critically influence assay outcomes in cell-based screening campaigns.
- [1] PubChem Substance Record for N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 19938-46-6). Computed Properties: ALogP 1.8. Accessed via https://pubchem.ncbi.nlm.nih.gov/. View Source
